(S)-2-Amino-1-azetidin-1-yl-3-pheny
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Antibacterial and Antifungal Agents
A study by Mohite and Bhaskar (2011) reports the synthesis of 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1Htetrazol1-yl) ethyl] amino} azetidin-2-one, which exhibited significant activity against tested bacteria and fungi. This suggests potential applications in antibacterial and antifungal treatments (Mohite & Bhaskar, 2011).
Anti-Tubercular Activity
Thomas, George, and Harindran (2014) focused on azetidinone derivatives with 1, 2, 4-triazole for anti-tubercular activity. They synthesized and evaluated these derivatives, finding some to exhibit good anti-tubercular activity against Mycobacterium tuberculosis (Thomas, George, & Harindran, 2014).
Antioxidant, Antimicrobial, Antimycobacterial, and Cytotoxic Activities
Saundane and Walmik (2013) synthesized compounds linking azetidinone and thiazolidinone moieties to an indole nucleus, which displayed excellent antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities (Saundane & Walmik, 2013).
Anti-Inflammatory Activity
Kalsi et al. (1990) prepared N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro-(1H-indol-3-yl -methylene)-2-methyl-5-oxo-1H-imidazol-1-yl] benzamides which demonstrated significant anti-inflammatory activity, potentially useful in the development of new anti-inflammatory drugs (Kalsi et al., 1990).
Tubulin-Targeting Antitumor Agents
Greene et al. (2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones for their antiproliferative effects against cancer cells, finding potent compounds that disrupted microtubular structures and induced apoptosis (Greene et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-amino-1-(azetidin-1-yl)-3-phenylpropan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-11(12(15)14-7-4-8-14)9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,13H2;1H/t11-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRANWKJLDQKFM-MERQFXBCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C(CC2=CC=CC=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)C(=O)[C@H](CC2=CC=CC=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670678 | |
Record name | (2S)-2-Amino-1-(azetidin-1-yl)-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1162654-35-4 | |
Record name | (2S)-2-Amino-1-(azetidin-1-yl)-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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